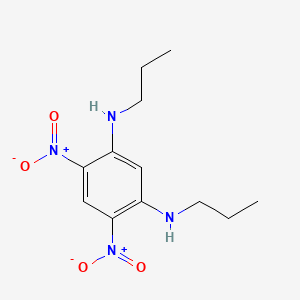
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine is an organic compound characterized by the presence of two nitro groups and two propylamine groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine typically involves the nitration of 1,3-diaminobenzene followed by the introduction of propyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring. The subsequent alkylation with propyl halides in the presence of a base such as potassium carbonate leads to the formation of the desired compound .
Analyse Des Réactions Chimiques
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine has several scientific research applications:
Materials Science: It is used in the synthesis of high-energy materials due to its energetic properties.
Chemistry: The compound serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, electron transfer, and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine can be compared with other similar compounds such as:
4,6-Dinitrobenzene-1,3-diamine: Lacks the propyl groups, making it less hydrophobic.
2,4-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine: Has nitro groups at different positions, affecting its reactivity and properties.
N,N’-Bis(4,6-dinitro-1,3-phenylene)dinitramide: Contains additional nitro groups, enhancing its energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
88618-17-1 |
|---|---|
Formule moléculaire |
C12H18N4O4 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
4,6-dinitro-1-N,3-N-dipropylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H18N4O4/c1-3-5-13-9-7-10(14-6-4-2)12(16(19)20)8-11(9)15(17)18/h7-8,13-14H,3-6H2,1-2H3 |
Clé InChI |
FAAQOLDTGQLSSP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


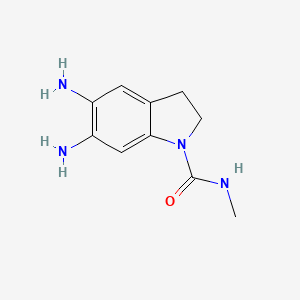
![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
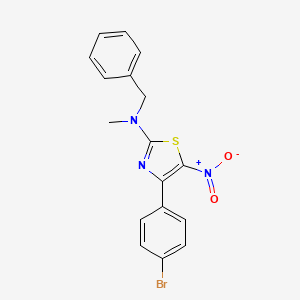
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
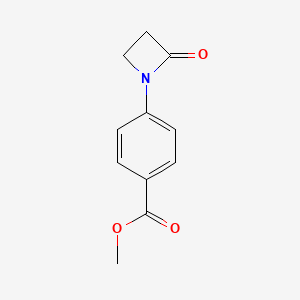

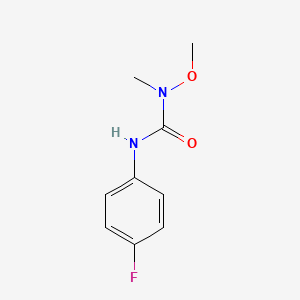
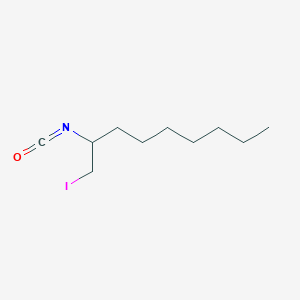
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)


